Home > Products > Screening Compounds P27930 > 2-Oxa-7-azaspiro[3.5]nonane
2-Oxa-7-azaspiro[3.5]nonane - 241820-91-7

2-Oxa-7-azaspiro[3.5]nonane

Catalog Number: EVT-357911
CAS Number: 241820-91-7
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 2-Oxa-7-azaspiro[3.5]nonane is a spirocyclic structure that has garnered interest in the field of medicinal chemistry due to its potential applications in drug discovery and synthesis. Spirocyclic compounds are known for their three-dimensional structural complexity and have been explored for various biological activities. The synthesis of such compounds often involves innovative approaches to create diverse and multifunctional molecular scaffolds that can be utilized in the development of new therapeutic agents.

Applications in Various Fields

Antitumor Activity

Spirocyclic derivatives have shown promise in the field of oncology. Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including lung, breast, and cervical cancers1. Some of these compounds have demonstrated moderate to potent activity, with certain derivatives emerging as promising candidates for further development due to their effectiveness across multiple cancer cell lines.

Drug Discovery

The structural diversity and multifunctionality of spirocyclic compounds make them attractive modules for drug discovery. Novel thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes, with some approaches being enantioselective2. These spirocycles are designed to serve as novel scaffolds for the discovery of drugs with various therapeutic potentials.

Apoptosis Induction

Oxa/azaspiro[4,5]trienone derivatives have been synthesized and explored for their anticancer properties, particularly as potent apoptosis inducers through mitochondrial disruption4. These compounds have been shown to arrest the cell cycle, induce mitochondria-mediated apoptosis, and affect the expression of proteins involved in the apoptotic pathway, such as p53, p21, p27, Bax, and Bcl-2.

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

The synthesis of spirocyclic oxetanes, including the conversion of 2-oxa-7-azaspiro[3.5]nonane into other complex structures, has been reported6. These synthetic routes involve oxidative cyclizations and have led to the creation of novel tetracyclic systems with potential applications in medicinal chemistry.

2-Oxa-6-azaspiro[3.3]heptane

Compound Description: 2-oxa-6-azaspiro[3.3]heptane is a spirocyclic oxetane, structurally similar to 2-oxa-7-azaspiro[3.5]nonane, but with a smaller ring size. It served as a starting material in the development of a new synthesis for 2-oxa-7-azaspiro[3.5]nonane. []

Relevance: This compound is considered structurally related to 2-Oxa-7-azaspiro[3.5]nonane due to the shared spirocyclic oxetane core. The difference lies in the size of the second ring, with 2-oxa-6-azaspiro[3.3]heptane having a four-membered azetidine ring compared to the six-membered piperidine ring in 2-oxa-7-azaspiro[3.5]nonane. []

1ʹ,2ʹ-Dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]

Compound Description: This compound represents a tetracyclic system incorporating the 2-oxa-7-azaspiro[3.5]nonane scaffold. It was successfully synthesized through an oxidative cyclization of an o-cycloalkylaminoacetanilide, derived from 2-oxa-7-azaspiro[3.5]nonane, using Oxone® in formic acid. []

Relevance: This compound is directly derived from 2-Oxa-7-azaspiro[3.5]nonane and retains its core structure. It showcases the potential for synthesizing more complex molecules incorporating the spirocyclic oxetane-fused structure of 2-oxa-7-azaspiro[3.5]nonane. []

N-(2-Acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide

Compound Description: This compound is an azetidine ring-opened adduct, isolated as a byproduct during the synthesis of 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] from 2-oxa-7-azaspiro[3.5]nonane. []

Relevance: While not directly containing the 2-oxa-7-azaspiro[3.5]nonane core, this compound highlights a potential side reaction pathway during the synthesis of the target compound. Understanding such byproducts can inform the optimization of synthetic strategies. []

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid

Compound Description: This compound is a bioisostere of pipecolic acid, sharing structural similarities with 2-oxa-7-azaspiro[3.5]nonane. It is a versatile building block for drug design due to its functional group diversity and ease of chemical transformation. []

Relevance: The structural similarity between 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid and 2-oxa-7-azaspiro[3.5]nonane lies in the shared spirocyclic core structure, differing primarily in the carboxylic acid substituent on the former. This similarity makes it a relevant compound for comparison and potential applications in drug development. []

Azaspirene

Compound Description: Azaspirene, a natural product isolated from the fungus Neosartorya sp., is a novel angiogenesis inhibitor with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. It effectively inhibits vascular endothelial growth factor (VEGF)-induced endothelial migration. []

Relevance: While structurally similar to 2-oxa-7-azaspiro[3.5]nonane, azaspirane differs in its oxygen and nitrogen atom placement within the spirocyclic ring system, and the presence of a double bond and two ketone groups. Despite these differences, the shared spirocyclic core structure and the significant biological activity of Azaspirene highlight its relevance for comparative studies with 2-oxa-7-azaspiro[3.5]nonane. []

Source and Classification

The compound is identified by the CAS number 241820-91-7 and is included in various chemical databases, highlighting its relevance in scientific research. Its structural formula indicates a complex arrangement of atoms that contributes to its chemical properties and biological activities.

Synthesis Analysis

The synthesis of 2-Oxa-7-azaspiro[3.5]nonane can be achieved through various methods, with notable procedures including:

  1. Cyclization Reactions:
    • A common synthetic route involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid. This method has been optimized for efficiency and yield.
    • Another approach described in patents includes a two-step synthesis that begins with the reaction of appropriate precursors under specific conditions involving phase transfer catalysts and lithium aluminum hydride, yielding high total yields exceeding 82% .
  2. Technical Parameters:
    • The reactions typically require controlled temperatures ranging from 70 to 100 °C and may involve solvents like N,N-dimethylformamide. Reaction times can vary from several hours to days depending on the specific methodology employed.
Molecular Structure Analysis

The molecular structure of 2-Oxa-7-azaspiro[3.5]nonane features a spirocyclic framework that includes:

  • Nitrogen and Oxygen Atoms: The incorporation of these heteroatoms contributes to the compound's reactivity and biological activity.
  • Stereochemistry: The spatial arrangement of atoms around the spiro center can influence the compound's interaction with biological targets.

Relevant Data

  • Molecular Formula: C₇H₁₃N₁O₁
  • InChI Key: WWVUFRRXXSVWBJ-UHFFFAOYSA-N
Chemical Reactions Analysis

2-Oxa-7-azaspiro[3.5]nonane participates in various chemical reactions, including:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield oxides.
  2. Reduction: Reduction reactions often utilize lithium aluminum hydride or sodium borohydride to produce different derivatives.
  3. Substitution Reactions: Nucleophilic substitution can introduce functional groups onto the spirocyclic structure under acidic or basic conditions.

Reaction Conditions

These reactions are typically carried out under controlled temperatures and may require specific solvents to facilitate the desired transformations.

Mechanism of Action

The mechanism of action for 2-Oxa-7-azaspiro[3.5]nonane is primarily related to its role as a potential pharmaceutical agent:

  1. Biological Targets: The compound has been investigated for its ability to inhibit specific enzymes and bind to receptors, making it a candidate for drug development.
  2. Pharmacological Activities: Research indicates that it may exhibit activities such as enzyme inhibition, potentially impacting pathways related to disease processes.

Relevant Data

Studies suggest that the compound's structural features allow it to interact effectively with biological targets, leading to its exploration in various therapeutic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Oxa-7-azaspiro[3.5]nonane include:

  1. Solubility: The solubility characteristics depend on the solvent used; common organic solvents are typically employed in laboratory settings.
  2. Stability: The stability of the compound under different environmental conditions (e.g., temperature, pH) is crucial for its application in research and industry.

Relevant Data

Properties such as melting point, boiling point, and reactivity with other chemicals are essential for understanding how this compound behaves under various conditions.

Applications

2-Oxa-7-azaspiro[3.5]nonane has diverse applications across several fields:

  1. Medicinal Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds with potential therapeutic effects.
  2. Biological Research: Investigations into its enzyme inhibition properties contribute to drug discovery efforts aimed at treating diseases such as cancer or viral infections.
  3. Industrial Uses: The compound may find applications in producing dyes and photochromic materials due to its unique structural features.
Synthetic Methodologies & Optimization

Ring-Closing Strategies for Spirocyclic Architectures

The synthesis of 2-Oxa-7-azaspiro[3.5]nonane relies on precise ring-closing methodologies to construct its spirocyclic core. A prominent approach involves a two-step cyclization process starting from bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal. Under optimized conditions (70–100°C, 10–24 hours), these precursors undergo initial cyclization to form a nitrile intermediate, which is subsequently reduced to yield the target spirocycle. This method addresses the challenge of ring-opening side reactions in cyclic ether systems, achieving >82% yield and scalability for industrial production [2]. Alternative routes include ring-closing metathesis (RCM), though this is more commonly applied to carbocyclic systems than to heterospirocycles like 2-Oxa-7-azaspiro[3.5]nonane [3]. The thermodynamic stability of the spiro[3.5]nonane system favors selective formation when using high-purity dihaloether precursors, minimizing linear oligomer byproducts.

Catalytic Cyclization Using Phase Transfer Catalysts & Iodo Metal Salts

Phase transfer catalysts (PTCs) and iodo metal salts are critical for enhancing cyclization efficiency and kinetics. Tetrabutylammonium bromide (TBAB) serves as the primary PTC, facilitating anion transfer from aqueous to organic phases and enabling nucleophilic displacement in non-polar media. Simultaneously, potassium iodide (KI) acts as an iodide source to convert chloroethyl ethers into more reactive iodo analogs in situ, accelerating ring closure. Optimal performance occurs at a molar ratio of 1.00:0.05:0.15 (bis(2-chloroethyl) ether : PTC : KI) in N,N-dimethylformamide (DMF). This dual-catalyst system reduces reaction times by 40% compared to uncatalyzed processes and suppresses alkyl halide hydrolysis, a common side reaction [2] [7]. The mechanism involves the PTC shuttling the nucleophile (cyanide) into the organic phase, while iodide displacement enhances electrophilicity at the carbon reaction centers.

Table 1: Catalyst Systems for Spirocyclic Cyclization

Catalyst TypeSpecific AgentsMolar Ratio (Substrate:Catalyst)Yield Enhancement
Phase Transfer CatalystTetrabutylammonium bromide1.00:0.05–0.1530–40%
Iodo Metal SaltPotassium iodide1.00:0.05–0.1525–35%
Base (Acid Binder)Anhydrous potassium carbonate1.00:1.2–2.0Prevents HX scavenging

Reduction Pathways with Lithium Aluminum Hydride: Impurity Control & Yield Enhancement

The nitrile intermediate (3-cyano-3-(2-chloroethoxyethyl)azetidine) requires selective reduction to form the saturated 7-azaspiro framework. Lithium aluminum hydride (LiAlH₄) serves as the preferred reductant due to its ability to reduce both nitrile and alkyl halide functionalities in a single step. However, this reduction generates olefin impurities via dehydrohalogenation or transitional over-reduction products. Impurity control is achieved through:

  • Temperature Modulation: Maintaining reactions at −50°C to 0°C minimizes elimination side reactions.
  • Stoichiometric Optimization: A molar ratio of 1.0:1.1–3.0 (nitrile intermediate : LiAlH₄) balances complete reduction while limiting excess reductant decomposition.
  • Solvent Selection: Ethereal solvents (tetrahydrofuran, diethyl ether) enhance solubility and reduce heterogeneous side reactions [2] [5]. Post-reduction quenching with aqueous sodium sulfate (not water) prevents vigorous exotherms and maintains product integrity. These measures elevate yields to >90% and reduce olefin impurities to <3% [5].

Salt Formation Techniques: Oxalate & Hemioxalate Derivatives

Salt formation improves the crystallinity, stability, and handling of 2-Oxa-7-azaspiro[3.5]nonane. Oxalate salts are synthesized by reacting the free base with oxalic acid in anhydrous ethanol at 0–5°C. This yields a crystalline solid with 97% purity, as confirmed by HPLC and melting point analysis. The stoichiometry is critical: a 1:1 molar ratio (free base : oxalic acid) generates the bis-oxalate salt, while substoichiometric acid (0.5:1) produces the hemioxalate variant [6]. The latter exhibits superior solubility in polar aprotic solvents like acetonitrile, facilitating subsequent reactions in medicinal chemistry applications. Crystallization kinetics reveal that slow cooling (0.1°C/min) yields larger, higher-purity crystals than rapid quenching. Table 2 summarizes key salt properties:

Table 2: Oxalate Salts of 2-Oxa-7-azaspiro[3.5]nonane

Salt FormMolar Ratio (Base:Oxalic Acid)Melting RangeSolubility in CH₃CN (mg/mL)Storage Conditions
Bis-oxalate1:1158–162°C152–8°C, desiccated
Hemioxalate1:0.5142–146°C85Ambient, desiccated

Solvent Systems & Reaction Kinetics in Dichloromethane & DMF

Solvent choice governs reaction rates, selectivity, and byproduct profiles in spirocycle synthesis. N,N-Dimethylformamide (DMF) is optimal for initial cyclizations due to its:

  • High Polarity (ε = 36.7), which solubilizes ionic intermediates.
  • Donor Number (DN = 26.6 kcal/mol), which stabilizes transition states via Lewis base coordination.Kinetic studies in DMF show a second-order rate law for the cyclization step (k = 2.7 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 80°C), with activation energy (Eₐ) of 85 kJ/mol [2]. Conversely, dichloromethane (DCM) serves in low-temperature reductions due to its inertness toward LiAlH₄. Its low boiling point (39.6°C) facilitates easy removal post-reaction but necessitates rigorous drying to prevent moisture interference. Mixed solvent systems (e.g., DMF/DCM 1:4) enable one-pot sequential cyclization-reduction by leveraging DMF’s solvation power and DCM’s compatibility with hydride reductants. Reactions in pure DMSO (DN = 29.8 kcal/mol) exhibit accelerated kinetics but increase hydrolysis risks, underscoring DMF as a balanced medium [9].

Properties

CAS Number

241820-91-7

Product Name

2-Oxa-7-azaspiro[3.5]nonane

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2

InChI Key

RECARUFTCUAFPV-UHFFFAOYSA-N

SMILES

C1CNCCC12COC2

Canonical SMILES

C1CNCCC12COC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.